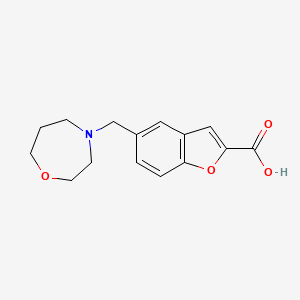![molecular formula C10H20N2O2 B7590090 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)
2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide is a chemical compound commonly known as HMPA. It is a versatile compound that has been extensively used in scientific research for various purposes. HMPA is a colorless liquid that is soluble in water, ethanol, and other organic solvents.
Mécanisme D'action
The mechanism of action of HMPA is not fully understood. However, it is believed that HMPA acts as a hydrogen bond donor and acceptor, which can affect the reactivity of polar compounds. HMPA has also been shown to stabilize some metal complexes by coordinating with the metal ion.
Biochemical and Physiological Effects:
HMPA has been shown to have some biochemical and physiological effects. In vitro studies have shown that HMPA can inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. HMPA has also been shown to have some anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
HMPA has several advantages for lab experiments. It is a polar solvent that can dissolve polar compounds, which makes it useful for NMR spectroscopy and organic synthesis. HMPA is also relatively inert and has low toxicity, which makes it safe to handle in the laboratory. However, HMPA has some limitations. It can interfere with some analytical techniques, such as mass spectrometry, and can cause some compounds to decompose or polymerize.
Orientations Futures
There are several future directions for research on HMPA. One area of research is the development of new synthesis methods that can improve the yield and purity of HMPA. Another area of research is the investigation of the mechanism of action of HMPA, which can provide insights into its reactivity and potential applications. In addition, there is a need for more studies on the biochemical and physiological effects of HMPA, which can help identify potential therapeutic uses of this compound.
Conclusion:
In conclusion, HMPA is a versatile compound that has been extensively used in scientific research for various purposes. The synthesis method involves the reaction between N-propan-2-ylacetamide and formaldehyde in the presence of a catalytic amount of hydrochloric acid. HMPA has several advantages for lab experiments, including its ability to dissolve polar compounds and its low toxicity. However, HMPA also has some limitations, such as its interference with some analytical techniques. Future research on HMPA should focus on the development of new synthesis methods, investigation of its mechanism of action, and more studies on its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of HMPA involves the reaction between N-propan-2-ylacetamide and formaldehyde in the presence of a catalytic amount of hydrochloric acid. The resulting product is then treated with pyrrolidine to obtain HMPA. This method has been widely used in the laboratory to obtain HMPA in high yield and purity.
Applications De Recherche Scientifique
HMPA has been extensively used in scientific research for various purposes. It is commonly used as a solvent for polar compounds in nuclear magnetic resonance (NMR) spectroscopy. HMPA has also been used as a reagent in organic synthesis to improve the yields of reactions. In addition, HMPA has been used as a stabilizer for some metal complexes and as a chelating agent in analytical chemistry.
Propriétés
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)11-10(14)6-12-5-3-4-9(12)7-13/h8-9,13H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRUGYHNAATFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)


![3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)

![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)

![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)